![molecular formula C16H13ClN2O3S B2533770 N-(4-chlorobenzo[d]thiazol-7-yl)-2,3-dimethoxybenzamide CAS No. 941961-87-1](/img/structure/B2533770.png)
N-(4-chlorobenzo[d]thiazol-7-yl)-2,3-dimethoxybenzamide
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Overview
Description
“N-(4-chlorobenzo[d]thiazol-7-yl)-2,3-dimethoxybenzamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It’s worth noting that benzothiazole derivatives have been studied for their potential anti-inflammatory and analgesic activities .
Synthesis Analysis
The synthesis of similar benzothiazole derivatives has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole ring. The aromaticity of the benzothiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives typically involve the coupling of substituted 2-amino benzothiazoles with other compounds. For example, in one study, substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Scientific Research Applications
Chemical Protection and Deprotection
The study by Grunder-Klotz and Ehrhardt (1991) explores the use of a dimethoxybenzyl group, closely related to the dimethoxybenzamide moiety in N-(4-chlorobenzo[d]thiazol-7-yl)-2,3-dimethoxybenzamide, as a protective group for thiazetidine derivatives. This work underscores the relevance of protective groups in synthetic chemistry, facilitating complex molecule synthesis by preventing unwanted reactions at reactive sites (Grunder-Klotz & Ehrhardt, 1991).
Molecular Structure and Intermolecular Interactions
Karabulut et al. (2014) demonstrated the importance of molecular structure analysis in understanding the interactions that dictate the conformation and reactivity of chemical compounds. By studying N-3-hydroxyphenyl-4-methoxybenzamide, a compound with structural elements similar to those in N-(4-chlorobenzo[d]thiazol-7-yl)-2,3-dimethoxybenzamide, they highlighted how crystal packing and dimerization influence molecular geometry, which is crucial for designing compounds with desired physical and chemical properties (Karabulut et al., 2014).
Antitumor and Antimicrobial Applications
The research into mixed-ligand copper(II)-sulfonamide complexes, including those with chlorobenzothiazol moieties, underscores the potential of structurally similar compounds in developing new therapeutic agents. These complexes have been shown to bind with DNA, induce DNA cleavage, and exhibit antiproliferative activity against cancer cells, demonstrating the applicability of such compounds in medical research and drug development (González-Álvarez et al., 2013).
Electrochemical Analysis and Drug Design
The electrochemical behaviors of benzoxazole compounds, closely related to the chemical structure of interest, were studied by Zeybek et al. (2009), indicating the potential of such analyses in drug design and development. Understanding the electrochemical properties can lead to the development of novel compounds with optimized pharmacological profiles (Zeybek et al., 2009).
Mechanism of Action
While the exact mechanism of action of “N-(4-chlorobenzo[d]thiazol-7-yl)-2,3-dimethoxybenzamide” is not specified in the search results, benzothiazole derivatives have been studied for their potential anti-inflammatory and analgesic activities. These activities are thought to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins .
Future Directions
Benzothiazole derivatives, such as “N-(4-chlorobenzo[d]thiazol-7-yl)-2,3-dimethoxybenzamide”, are of interest in the field of medicinal chemistry due to their potential anti-inflammatory and analgesic activities . Future research may focus on further exploring these activities and developing benzothiazole derivatives as potential therapeutic agents.
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-21-12-5-3-4-9(14(12)22-2)16(20)19-11-7-6-10(17)13-15(11)23-8-18-13/h3-8H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEHQEZFAHYNSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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